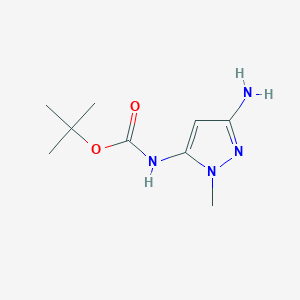![molecular formula C9H8F4O B6229996 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1784899-69-9](/img/no-structure.png)
1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce the aldehyde group to an alcohol . The reaction is typically conducted in a high-pressure reactor to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone
Reduction: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which can influence its binding affinity to specific enzymes and receptors . These interactions can modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 2-[4-(trifluoromethyl)phenyl]ethanamine
- 2-fluoro-4-(trifluoromethyl)benzylamine
- 1-[2-(trifluoromethoxy)phenyl]ethan-1-ol
Uniqueness: 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol stands out due to the combination of fluoro and trifluoromethyl groups on the phenyl ring, which imparts unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluoro-4-(trifluoromethyl)phenol", "1-bromoethane", "sodium hydroxide", "sodium iodide", "sodium hydride", "ethanol", "hydrochloric acid", "sodium sulfate", "magnesium", "diethyl ether", "ethylmagnesium bromide" ], "Reaction": [ "Step 1: 2-fluoro-4-(trifluoromethyl)phenol is reacted with 1-bromoethane in the presence of sodium hydroxide to form 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol.", "Step 2: The product from step 1 is then treated with sodium iodide and sodium hydride in ethanol to form 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethene.", "Step 3: 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethene is then reacted with hydrogen chloride in the presence of sodium sulfate to form 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol.", "Step 4: Magnesium is reacted with ethylmagnesium bromide in diethyl ether to form magnesium ethoxide.", "Step 5: The product from step 3 is then treated with magnesium ethoxide to form the final product, 1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol." ] } | |
Número CAS |
1784899-69-9 |
Fórmula molecular |
C9H8F4O |
Peso molecular |
208.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



